(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Description
(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-6-5-7-10(14)9-11(15)17-4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNWVGAZYYQKTF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437591 | |
| Record name | tert-Butyl (2S)-2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131134-77-5 | |
| Record name | tert-Butyl (2S)-2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(2-methoxy-2oxoethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ring-Opening and Sulfur Ylide Formation
The lactam ring is opened under alkaline conditions using trimethyl sulfoxide iodide (TMSOI), generating a sulfur ylide intermediate. This step, conducted in tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) at −15 to 10°C, achieves quantitative conversion.
Reaction Conditions :
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Solvent : THF:DMSO (1:1.5 v/v)
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Base : Potassium tert-butoxide
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Temperature : −15°C → 20°C (gradual warming)
The resulting ylide undergoes halogenation (e.g., LiBr or LiCl in THF) to form α-halo intermediates, which are critical for subsequent stereoselective reductions.
Borane-Mediated Asymmetric Reduction
Chiral α-hydroxy intermediates are synthesized via borane reduction in the presence of a chiral ligand (e.g., (R)-CBS catalyst). This step establishes the (S)-configuration at C2 with high enantiomeric excess (ee > 98%).
Optimized Parameters :
Multi-Component Cyclization Strategies
Recent advancements in one-pot cyclizations, as demonstrated in, offer efficient alternatives. A trisodium citrate dihydrate-catalyzed reaction between aldehydes, cyanoacetamide, and acetonedicarboxylates forms highly substituted piperidines under mild conditions.
Reaction Mechanism and Scope
The citrate catalyst facilitates Knoevenagel condensation followed by Michael addition and cyclization (Figure 1). For the target compound, substituting the aldehyde with a Boc-protected amine precursor enables incorporation of the tert-butyl group.
Representative Conditions :
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Catalyst : 20 mol% trisodium citrate dihydrate
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Solvent : Aqueous ethanol (1:1 v/v)
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Temperature : 28–35°C
Functionalization of Preformed Piperidine Cores
Boc Protection of Nipecotic Acid Derivatives
As outlined in, nipecotic acid (piperidine-3-carboxylic acid) is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in basic aqueous conditions. While this method directly yields Boc-piperidine-3-carboxylic acid, positional isomerization or side-chain modification is required to introduce the 2-methoxy-2-oxoethyl group.
Stepwise Modification :
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Boc Protection : Nipecotic acid + Boc₂O → 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid.
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Esterification : Carboxylic acid → methyl ester (CH₃I, K₂CO₃).
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Alkylation : Introduction of methoxy-oxoethyl via Michael addition (methyl acrylate, LDA).
Comparative Analysis of Synthetic Routes
Key Observations :
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The chiral pool route offers superior stereocontrol but requires expensive catalysts.
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Multi-component methods are scalable but lack inherent stereoselectivity.
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Functionalization of nipecotic acid is limited by racemic outcomes, necessitating resolution steps.
Analytical Characterization and Quality Control
Critical analytical data for the target compound include:
¹H NMR (CDCl₃, 500 MHz):
Chiral HPLC:
Industrial-Scale Considerations and Environmental Impact
Patent highlights the advantages of the TMSOI-mediated route for large-scale production:
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Low Cost : Trimethyl sulfoxide iodide is inexpensive compared to iridium catalysts.
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Mild Conditions : Reactions proceed at ambient temperature, reducing energy consumption.
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Waste Management : Aqueous workup minimizes organic solvent waste.
In contrast, methods requiring chiral resolution (e.g., nipecotic acid route) generate significant solvent waste and are less sustainable.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (S)-configuration may result in different interactions with biological targets compared to its ®-enantiomer or other similar compounds.
Biological Activity
(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₂₂N₂O₄
- Molecular Weight : 258.31 g/mol
- CAS Number : 1262892-01-2
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition could enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Antioxidant Activity : Preliminary studies have shown that this compound exhibits significant antioxidant properties, reducing oxidative stress in neuronal cells .
- Neuroprotective Effects : The compound has demonstrated neuroprotective effects against oxidative stress-induced cell death, which is critical in neurodegenerative diseases .
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotection :
- Enzyme Inhibition Study :
Q & A
Q. What synthetic methodologies are commonly employed to prepare (S)-tert-butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:
- Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O, DMAP, in DCM) .
- Stereoselective introduction of the 2-methoxy-2-oxoethyl side chain via nucleophilic substitution or coupling reactions. For example, alkylation with methyl bromoacetate derivatives in the presence of chiral catalysts to retain the (S)-configuration .
- Purification using column chromatography (silica gel, hexane/ethyl acetate gradients) and verification of enantiomeric purity via chiral HPLC .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (Category 4 acute toxicity per GHS classification) .
- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
- Storage: Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester or carbamate groups .
- Toxicity Note: No comprehensive toxicological data exists; treat as hazardous based on structural analogs .
Q. How is the compound characterized to confirm its structure and purity?
- Spectroscopic Analysis:
- NMR (¹H, ¹³C): Key signals include tert-butyl protons (δ ~1.4 ppm), methoxy group (δ ~3.7 ppm), and piperidine backbone protons (δ 1.5–3.0 ppm) .
- IR: Confirm ester (C=O, ~1740 cm⁻¹) and carbamate (C=O, ~1680 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Chiral Purity: Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to confirm >98% enantiomeric excess .
Advanced Research Questions
Q. How does the stereochemistry at the piperidine C2 position influence reactivity in downstream applications?
The (S)-configuration dictates spatial orientation, affecting:
- Biological Activity: Enantiomers may exhibit divergent binding affinities to targets (e.g., enzymes or receptors). For example, trifluoroacetamido analogs show enhanced protein interactions due to stereoelectronic effects .
- Synthetic Pathways: Steric hindrance from the (S)-substituent can alter reaction rates in cross-couplings or cyclizations. Computational modeling (DFT) predicts transition-state energies for stereoretentive transformations .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Q. How can contradictions in biological activity data between structural analogs be systematically analyzed?
| Compound | Structural Variation | Observed Activity | Hypothesis |
|---|---|---|---|
| Target compound | (S)-2-methoxy-2-oxoethyl | Moderate enzyme inhibition | Steric clash reduces binding |
| (R)-isomer | (R)-2-methoxy-2-oxoethyl | No activity | Mismatched chiral recognition |
| Trifluoroacetamido analog | CF₃ group at C3 | High affinity (IC₅₀ = 50 nM) | Fluorophilic interactions enhance binding |
Methodological Approach:
Q. What computational strategies predict the compound’s metabolic stability?
- In Silico Tools:
- CYP450 Metabolism Prediction: Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., ester hydrolysis).
- Density Functional Theory (DFT): Calculate bond dissociation energies for oxidative degradation pathways .
- Validation: Compare with in vitro microsomal assays (human liver microsomes + NADPH) to quantify half-life .
Q. How is the compound utilized in PROTAC (Proteolysis-Targeting Chimera) design?
- Role: The tert-butyl carbamate group serves as a linker anchor due to its stability under physiological conditions.
- Case Study: Conjugation to E3 ligase ligands (e.g., thalidomide analogs) via click chemistry (CuAAC) yields bifunctional molecules .
- Optimization: Adjust linker length (e.g., PEG spacers) to balance proteasome recruitment and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
